2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one
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Overview
Description
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C8H7ClFNO and its molecular weight is 187.60 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one involves the reaction of 2-chloro-4-fluoroacetophenone with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its molecular structure allows it to bind to active sites of enzymes, altering their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoroacetophenone: Shares similar structural features but lacks the amino group.
2-Amino-5-fluorobenzophenone: Contains an amino group and a fluoro group but differs in the position of the substituents.
2-Amino-1-(4-chlorophenyl)ethan-1-one: Similar structure but with different halogen substitution.
Uniqueness
2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one is unique due to the specific combination of amino, chloro, and fluoro groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H7ClFNO |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-amino-1-(2-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3H,4,11H2 |
InChI Key |
PQIFWELADCHBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.